molecular formula C9H7BrN2O2S B2672534 Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2057406-22-9

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B2672534
CAS No.: 2057406-22-9
M. Wt: 287.13
InChI Key: RXAYRUHRFBLEBM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a brominated benzothiazole derivative with a methyl ester group at position 7, an amino group at position 2, and a bromine substituent at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and heterocyclic scaffolds for neurodegenerative disease research . Its structural features—such as the electron-withdrawing bromine and nucleophilic amino group—enable diverse reactivity, including cross-coupling reactions and cyclization pathways .

Properties

IUPAC Name

methyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYRUHRFBLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminothiophenol with a brominated carboxylic acid derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the cyclization process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 4 undergoes SNAr reactions with nucleophiles such as amines, alkoxides, or thiols. For example:

  • Reaction with morpholine : In dimethylformamide (DMF) at 80°C, the bromine is replaced by morpholine, yielding methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate (86% yield) .

  • Suzuki–Miyaura coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aromatic groups (e.g., phenyl, pyridyl).

Key Conditions :

Reaction TypeCatalyst/ReagentSolventTemperatureYield (%)
SNAr with morpholineK₂CO₃DMF80°C86
Suzuki couplingPd(PPh₃)₄, Na₂CO₃DME/H₂O100°C72–78

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

  • Base-mediated saponification : Treatment with NaOH in methanol/water (1:1) at 60°C yields 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid (94% yield) .

  • Amidation : The acid intermediate reacts with amines (e.g., benzylamine) via EDCI/HOBt coupling to form amides.

Reaction Pathway :
RCOOCH3NaOHRCOOHAmineRCONHR \text{RCOOCH}_3\xrightarrow{\text{NaOH}}\text{RCOOH}\xrightarrow{\text{Amine}}\text{RCONHR }

Functionalization of the Amino Group

The 2-amino group participates in condensation and acylation reactions:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .

  • Acetylation : Treatment with acetic anhydride/pyridine yields the N-acetyl derivative (91% yield) .

Example :
NH2+PhCHON CHPh(EtOH,Δ,82%)\text{NH}_2+\text{PhCHO}\rightarrow \text{N CHPh}\quad (\text{EtOH},\Delta,82\%)

Cyclization and Ring Expansion

Under specific conditions, the thiazole core undergoes cyclization:

  • Thiocyanation : Reaction with KSCN and Br₂ in acetic acid forms thiocyanate intermediates, which cyclize to yield fused heterocycles .

  • Formation of triazine derivatives : Treatment with hydrazine derivatives leads to annulated products .

Mechanistic Insight :
HPLC–MS studies confirm that bromine facilitates thiocyanogen formation, initiating electrophilic aromatic substitution followed by cyclization .

Electrophilic Substitution at the Benzothiazole Core

The electron-rich thiazole ring undergoes electrophilic substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5.

  • Halogenation : Bromine in acetic acid adds substituents at activated positions.

Regioselectivity :
The bromine atom and ester group direct electrophiles to positions 5 and 3, respectively.

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation in methanol generates debrominated products via radical pathways.

  • Thermal decomposition : Above 200°C, decarboxylation occurs, forming 2-amino-4-bromobenzo[d]thiazole .

Biological Activity-Driven Modifications

Derivatives exhibit structure-activity relationships (SAR) in medicinal chemistry:

  • Anticancer activity : Introduction of morpholine (IC₅₀ = 1.2 µM against HepG-2) or pyridyl groups enhances cytotoxicity .

  • DNA intercalation : Planar derivatives with extended π-systems show strong binding to CT-DNA (Kₐ = 4.7 × 10⁴ M⁻¹) .

Comparative Reactivity Data

ReactionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
SNAr with morpholine2.3 × 10⁻³58.2
Ester hydrolysis5.8 × 10⁻⁴72.1

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate has shown promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

  • Compound Tested : this compound
  • Cell Lines : A549 (lung adenocarcinoma), MCF-7 (breast cancer)
  • Results : Exhibited significant cytotoxicity with IC50 values in the micromolar range.
Cell Line IC50 Value (µM) Mechanism of Action
A54912.5Apoptosis induction
MCF-710.0Cell cycle arrest

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its derivatives have shown selective inhibition against this pathogen.

Case Study: Antitubercular Activity

  • Compound Tested : Derivatives of this compound
  • Methodology : Minimum Inhibitory Concentration (MIC) assays against M. tuberculosis H37Ra.
Compound MIC Value (µg/mL) Selectivity
Compound A5.0High
Compound B10.0Moderate

The results indicate that these compounds could be potential candidates for further development as antitubercular drugs.

Mechanistic Insights

Research has elucidated the mechanisms by which this compound exerts its biological effects. Studies indicate that it may interact with key enzymes involved in cellular processes such as DNA replication and repair.

Mechanism of Action Studies

  • Target Enzyme : DNA gyrase
  • Binding Affinity : Molecular docking studies revealed strong interactions with active site residues.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including bromination and carboxylation, which can be optimized to enhance yield and purity.

Synthesis Overview

  • Starting Material: Methyl benzoate
  • Bromination: Introduction of bromine at the 4-position.
  • Thiazole Formation: Reaction with thiourea derivatives.
  • Carboxylation: Final step to introduce the carboxylate group.

The structure-activity relationship studies have shown that modifications at specific positions on the thiazole ring can significantly influence biological activity, guiding future synthetic efforts.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues differ in substituent positions and functional groups. Key examples include:

Compound Name Substituents (Positions) Key Features Biological/Reactivity Relevance
Methyl 2-aminobenzo[d]thiazole-7-carboxylate NH₂ (2), COOMe (7) Lacks bromine; used in kinase inhibitor synthesis Lower steric hindrance for cyclization
Methyl 2-bromobenzo[d]thiazole-7-carboxylate Br (2), COOMe (7) Bromine at position 2 instead of 4; enhances electrophilicity Useful in Suzuki-Miyaura couplings
Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate NH₂ (6), CN (2), COOMe (7) Cyano group at 2; precursor for imidate-based kinase inhibitors High inhibitory potency (subnanomolar IC₅₀)
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Br (2), COOEt (7), imidazo-thiazole core Bromine and ethyl ester; broader heterocyclic framework Agrochemical/pharmaceutical intermediate

Biological Activity

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a compound belonging to the thiazole family, which has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their wide range of biological activities, including antimicrobial , antifungal , anticancer , and anti-inflammatory properties. The structural features of thiazoles often contribute significantly to their biological efficacy. This compound, in particular, has been investigated for its potential applications in medicine and agriculture.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
  • Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. This compound has demonstrated cytotoxic effects against multiple cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against clinically relevant strains of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HepG25.6
MCF-78.3
A5496.1

The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom at position 4 enhances the cytotoxic activity by increasing lipophilicity and facilitating cellular uptake .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of this compound. In animal models, it was found to reduce inflammation markers significantly, suggesting its utility in treating inflammatory conditions such as arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclization of substituted anthranilic acid derivatives. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can mediate cyclization to form the benzothiazole core. Subsequent bromination at the 4-position and esterification at the 7-carboxylate are critical steps. Solvent choice (e.g., DMF or eucalyptol) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) significantly impact yields. For brominated analogs, careful control of stoichiometry and temperature is required to avoid over-bromination .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and WinGX for data processing. Key parameters include R-factor convergence (<5%), resolution limits (≤1.0 Å), and validation of hydrogen bonding networks. For bromine atoms, anomalous scattering effects must be accounted for during data collection .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C4, methyl ester at C7).
  • HRMS : Exact mass analysis to verify molecular formula (C₉H₇BrN₂O₂S).
  • IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Cross-validate with computational methods (DFT) for electronic structure alignment .

Advanced Research Questions

Q. How can researchers optimize reaction pathways when encountering low yields in bromination or esterification steps?

  • Methodology :

  • Bromination : Use NBS (N-bromosuccinimide) in DCM at 0°C to control reactivity. Monitor via TLC.
  • Esterification : Employ Steglich conditions (DCC/DMAP) for sterically hindered carboxylates.
  • Troubleshooting : If Pd-catalyzed coupling fails (e.g., in heteroaromatic systems), substitute Xantphos with SPhos for better ligand stability .

Q. What strategies resolve contradictions in biological activity data for this compound, particularly in kinase inhibition assays?

  • Methodology :

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., ADP-Glo™ vs. radiometric).
  • Off-Target Profiling : Use kinome-wide screening (e.g., DiscoverX) to identify non-specific binding.
  • SAR Analysis : Compare with analogs like Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate to isolate the bromine’s role in binding affinity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and aqueous solubility.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

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